

# Application Notes and Protocols for JNJ-632 in dHepaRG Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025



These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of **JNJ-632**, a potent Hepatitis B Virus (HBV) capsid assembly modulator, in differentiated HepaRG (dHepaRG) cell culture.

### Introduction

**JNJ-632** is a novel and potent inhibitor of Hepatitis B Virus (HBV) replication.[1][2] It functions as a capsid assembly modulator (CAM), which accelerates the kinetics of HBV capsid assembly.[1][2] This action leads to the formation of morphologically intact viral capsids that are devoid of the polymerase-pregenomic RNA complex, thereby blocking viral replication.[1][2] Notably, **JNJ-632** exhibits a dual mechanism of action, inhibiting both the early steps of the viral lifecycle, such as the formation of covalently closed circular DNA (cccDNA), and the late steps, including virion assembly.[1][2]

The dHepaRG cell line is a human hepatic progenitor cell line that can be differentiated into hepatocyte-like cells. These cells retain many characteristics of primary human hepatocytes, making them a valuable in vitro model for studying drug metabolism, toxicity, and liver-specific diseases like HBV infection.

This document outlines the protocols for the culture and differentiation of HepaRG cells and the subsequent application of **JNJ-632** for studying its antiviral effects.

## **Data Presentation**



The antiviral activity of **JNJ-632** has been quantified across different HBV genotypes and cell lines. The following table summarizes the reported 50% effective concentration (EC50) values.

Cell Line	HBV Genotype	EC50 (nM)	Reference
HepG2.2.15	-	121 (mean)	[3]
Primary human hepatocytes (PHHs)	А	101	[3]
Primary human hepatocytes (PHHs)	В	240	[3]
Primary human hepatocytes (PHHs)	С	119	[3]
Primary human hepatocytes (PHHs)	D	200	[3]

## **Experimental Protocols**

## **Protocol 1: Culture and Differentiation of HepaRG Cells**

This protocol describes the steps for thawing, seeding, and differentiating HepaRG cells to obtain a culture of dHepaRG cells suitable for experimentation.

#### Materials:

- · Cryopreserved HepaRG cells
- HepaRG<sup>™</sup> Thaw, Plate, & General Purpose Medium
- HepaRG™ Maintenance/Metabolism Medium
- Williams' Medium E
- GlutaMAX™ Supplement
- Dimethyl sulfoxide (DMSO), cell culture grade



- Collagen I-coated cell culture plates
- Water bath (37°C)
- Humidified incubator (37°C, 5% CO2)
- Centrifuge
- · Phase-contrast microscope

#### Procedure:

- Thawing of HepaRG Cells:
  - 1. Pre-warm the HepaRG<sup>™</sup> Thaw, Plate, & General Purpose Medium to 37°C.
  - 2. Rapidly thaw the vial of cryopreserved HepaRG cells in a 37°C water bath.
  - 3. Transfer the cell suspension to a sterile conical tube containing pre-warmed medium.
  - 4. Centrifuge the cells at a low speed (e.g., 100 x g) for 5-10 minutes. dHepaRG cells are smaller and may require a longer and faster centrifugation than primary hepatocytes.[4]
  - 5. Aspirate the supernatant and gently resuspend the cell pellet in fresh Thaw, Plate, & General Purpose Medium.
- Seeding of HepaRG Cells:
  - 1. Determine cell viability and concentration using a trypan blue exclusion assay.
  - 2. Seed the cells onto Collagen I-coated plates at a recommended density.
  - 3. Incubate the plates at 37°C in a humidified incubator with 5% CO2.
- Differentiation of HepaRG Cells:
  - After the cells have formed a confluent monolayer (typically after 2 weeks of culture), replace the culture medium with HepaRG™ Maintenance/Metabolism Medium supplemented with 2% DMSO to induce differentiation into hepatocyte-like cells.[5][6]



- 2. Maintain the cells in the differentiation medium for at least 14 days, with medium changes every 2-3 days.[5]
- The differentiated HepaRG (dHepaRG) cells, characterized by the appearance of hepatocyte-like clusters and bile canaliculi-like structures, are now ready for use in experiments.

# Protocol 2: Treatment of dHepaRG Cells with JNJ-632 for HBV Antiviral Assay

This protocol outlines the procedure for treating HBV-infected dHepaRG cells with **JNJ-632** to assess its antiviral efficacy.

#### Materials:

- Differentiated HepaRG (dHepaRG) cells in culture plates
- HBV inoculum
- JNJ-632 stock solution (dissolved in a suitable solvent like DMSO)
- Culture medium (e.g., HepaRG™ Maintenance/Metabolism Medium)
- Phosphate-buffered saline (PBS)
- Reagents for downstream analysis (e.g., DNA/RNA extraction kits, qPCR reagents, ELISA kits)

#### Procedure:

- HBV Infection of dHepaRG Cells:
  - 1. Infect the dHepaRG cell cultures with an appropriate multiplicity of infection (MOI) of HBV.
  - 2. Incubate the cells with the viral inoculum for a specified period (e.g., 16-24 hours) to allow for viral entry.
  - 3. Remove the inoculum and wash the cells with PBS to remove unbound virus.



4. Add fresh culture medium to the cells.

#### JNJ-632 Treatment:

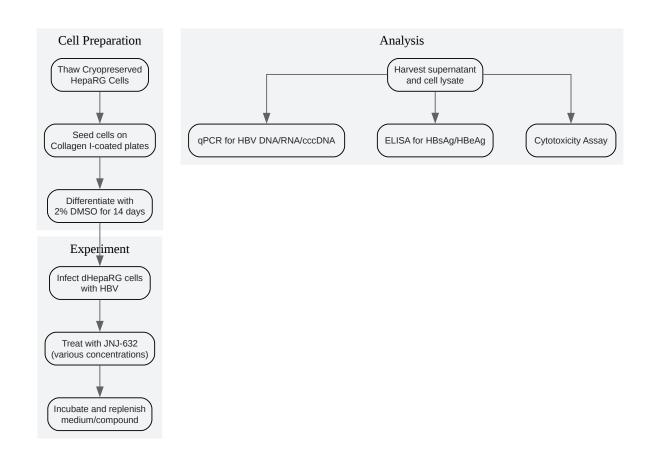
- 1. Prepare serial dilutions of **JNJ-632** in culture medium to achieve the desired final concentrations. It is advisable to test a range of concentrations based on the known EC50 values (e.g., from 1 nM to 10  $\mu$ M).
- For studying the effect on established infection, add the JNJ-632 dilutions to the HBV-infected dHepaRG cells at a specific time point post-infection (e.g., 5 days post-infection).
  [7]
- 3. To investigate the effect on the establishment of infection, **JNJ-632** can be added prior to or during the viral inoculation.[7]
- 4. Include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control (e.g., another known HBV inhibitor like Entecavir).
- 5. Incubate the cells with the compound for the desired duration, with medium and compound changes every 2-3 days.

#### Endpoint Analysis:

- 1. At the end of the treatment period, collect the cell culture supernatants and/or cell lysates.
- 2. Quantify extracellular HBV DNA levels from the supernatant using qPCR.
- 3. Measure intracellular HBV RNA and cccDNA levels from the cell lysates using appropriate extraction and quantification methods.
- 4. Assess the levels of viral antigens (e.g., HBsAg, HBeAg) in the supernatant using ELISA.
- 5. Cell viability can be assessed using assays such as the resazurin or MTT assay to determine any cytotoxic effects of the compound.

## **Visualizations**

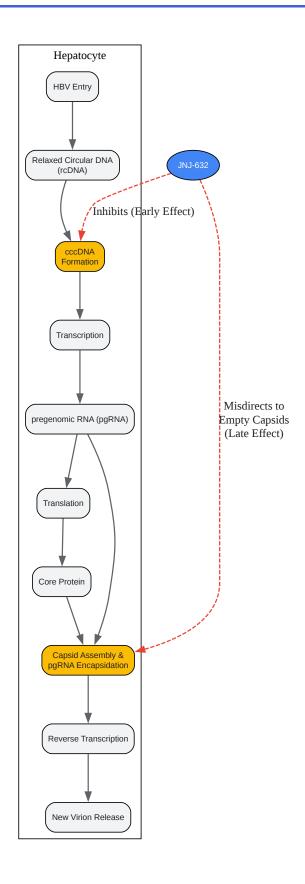




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Caption: Experimental workflow for **JNJ-632** treatment in HBV-infected dHepaRG cells.





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Caption: Dual mechanism of action of  ${f JNJ-632}$  on the HBV lifecycle.



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- To cite this document: BenchChem. [Application Notes and Protocols for JNJ-632 in dHepaRG Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567732#how-to-use-jnj-632-in-dheparg-cell-culture]

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